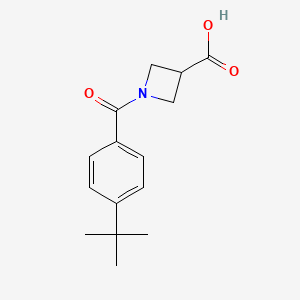
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid is a chemical compound offered by various chemical suppliers. It is often used in research and has a CAS number of 866150-95-0 .
Molecular Structure Analysis
The molecular formula of this compound is C15H19NO3 . Its molecular weight is 261.32 . Unfortunately, the specific structure details are not provided in the search results.科学的研究の応用
Toxicity and Teratogenic Effects : Azetidine-2-carboxylic acid (a related compound) is known for its toxic and teratogenic effects. It is misincorporated into proteins in place of proline in many species, affecting proteins like collagen, hemoglobin, and impacting protein folding. This characteristic makes it significant in studies related to protein synthesis and the effects of amino acid substitution (Rubenstein et al., 2006).
Steric Effects in Organic Chemistry : The study of steric effects, particularly the steric inhibition of resonance in carboxylic acids, is essential in understanding the reactivity and properties of related compounds. For example, research on 2-tert-butylbenzoic acid and 4-tert-butylbenzoic acid has helped elucidate these effects (Böhm & Exner, 2001).
Synthesis of Derivatives for Medicinal Chemistry : Protected 3-haloazetidines, which are derivatives of azetidine-3-carboxylic acids, are widely used in medicinal chemistry. They serve as versatile building blocks for synthesizing a range of valuable compounds, including pharmaceuticals (Ji, Wojtas & Lopchuk, 2018).
Role in Self-Assembly and Molecular Arrays : The interactions of compounds like 4-tert-butylbenzoic acid with other molecules can lead to the formation of complex molecular arrays. This has implications in materials science and nanotechnology (Armstrong et al., 2002).
Study of Non-Proteinogenic Amino Acids : Azetidine-2-carboxylic acid and its derivatives are used in the study of non-proteinogenic amino acids, which are of interest in the development of novel peptides and proteins with unique properties (Sajjadi & Lubell, 2008).
Synthesis of Peptide Analogues : Research in peptide chemistry often involves the synthesis of analogues containing non-proteinogenic amino acids, such as azetidine-2-carboxylic acid, for studying protein structure and function (Schutkowski, Mrestani-Klaus & Neubert, 2009).
Applications in Plant Physiology : Azetidine-2-carboxylic acid has been used as an analog of proline to study protein synthesis and ion transport in plants, contributing to our understanding of plant physiology and stress responses (Pitman, Wildes, Schaefer & Wellfare, 1977).
将来の方向性
Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry . Therefore, the future directions of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid could be in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
It’s known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research, suggesting a broad range of potential targets.
Mode of Action
It’s known that azetidine derivatives can participate in various chemical reactions , such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Result of Action
It’s known that the compound is useful as a rigid linker in protac development for targeted protein degradation , suggesting that it may have significant effects at the molecular and cellular levels.
特性
IUPAC Name |
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)12-6-4-10(5-7-12)13(17)16-8-11(9-16)14(18)19/h4-7,11H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWZMVFJFMEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2987838.png)
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)

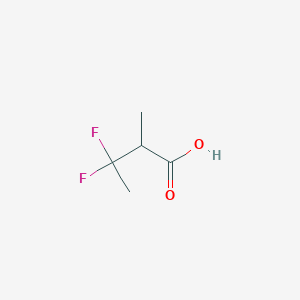

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)
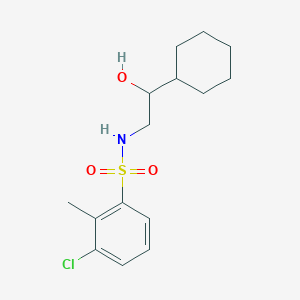
![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)
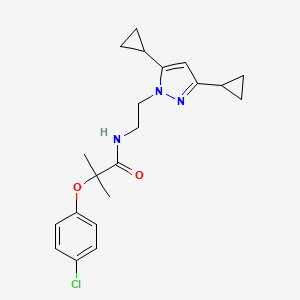

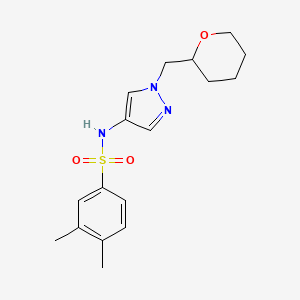
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)